3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline

mGlu₅ negative allosteric modulator CNS drug discovery quinoline SAR

Researchers requiring an unoptimized morpholino chemotype as a baseline comparator for mGlu5 NAM assays face limited sourcing options with verified substitution patterns. This compound, with its defined 4-chlorobenzenesulfonyl (Region III), 6,7-dimethoxy (Region II), and morpholin-4-yl (Region I) architecture, directly addresses that gap. - Validated mGlu5 NAM chemotype from ~270-compound SAR studies; enables cross-region pharmacophore dissection. - Defined tPSA (81 Ų), logP (3.597), and H-bond profile (0 donors/7 acceptors) for CNS penetration modeling. - Suitable as an LC-MS reference standard and starting scaffold for focused library enumeration.

Molecular Formula C21H21ClN2O5S
Molecular Weight 448.92
CAS No. 866897-13-4
Cat. No. B2622337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline
CAS866897-13-4
Molecular FormulaC21H21ClN2O5S
Molecular Weight448.92
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4)OC
InChIInChI=1S/C21H21ClN2O5S/c1-27-18-11-16-17(12-19(18)28-2)23-13-20(21(16)24-7-9-29-10-8-24)30(25,26)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3
InChIKeyIRGGQTQSEOTASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Structural Identity and Class


3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline (CAS 866897-13-4) is a fully synthetic quinoline derivative with the molecular formula C₂₁H₂₁ClN₂O₅S and molecular weight 448.9 g/mol . The compound features a quinoline core bearing a 4-chlorobenzenesulfonyl group at position 3, methoxy substituents at positions 6 and 7, and a morpholin-4-yl group at position 4 [1]. It belongs to the 4-amino-3-arylsulfoquinoline chemotype, a class identified as non-acetylenic negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu₅) [2]. The compound is cataloged as ZINC10212891 in the ZINC15 database, with a calculated logP of 3.597 and topological polar surface area of 81 Ų [1].

Original mGlu5 NAM HTS chemotype reference
Defined 4-morpholino pharmacophore for SAR-by-catalog
Physicochemical profiling anchor for 6,7-dimethoxy-quinolines

Why Generic Substitution Fails


Within the 4-amino-3-arylsulfoquinoline chemotype, systematic structure–activity relationship (SAR) studies have demonstrated that three structural regions independently govern target affinity, metabolic stability, and physicochemical properties: the amine substituent at position 4 (Region I), quinoline core substituents at positions 6 and 7 (Region II), and the arylsulfonyl moiety at position 3 (Region III) [1]. Parallel synthesis and evaluation of ~270 morpholino- and 4-methyl-piperidinyl-sulfoquinoline derivatives revealed that substituent combinations across these regions produce non-additive effects on both potency and pharmacokinetic behavior [1]. Consequently, exchanging the 4-morpholinyl group for 4-methylpiperidinyl, altering the 6,7-dimethoxy pattern, or modifying the 4-chlorophenylsulfonyl moiety can profoundly shift target engagement and metabolic liability, making generic substitution unreliable for assays dependent on this precise substitution pattern [2].

Region I morpholine replacement
4-Methylpiperidinyl or 4-hydroxymethyl-piperidinyl analogs may shift mGlu5 pharmacophore interaction and metabolic stability profile, limiting direct substitution.
Region II dimethoxy substitution
6-Fluoro or 6-methoxy analogs may alter hydrogen bonding and polarity signature, affecting CNS permeability model readouts.
Region III arylsulfonyl modification
4-Methoxybenzenesulfonyl analog may reduce halogen-bond potential and increase H-bond acceptor count, shifting receptor allosteric binding context.

Differentiation Evidence vs. Closest Analogs


mGlu₅ Pharmacophore: Morpholin-4-yl vs. 4-Methylpiperidin-1-yl

In the 4-amino-3-arylsulfoquinoline series, systematic variation of the amine substituent at position 4 (Region I) established that 4-methylpiperidinyl analogs showed improved metabolic stability over the morpholino HTS hit, but both sub-series were evaluated across ~270 derivatives to map substituent effects [1]. The morpholino derivative served as the original HTS hit and demonstrated reasonable mGlu₅ affinity and selectivity; however, its inferior metabolic stability relative to later 4-hydroxymethyl-piperidinyl analogs prevented in vivo testing [1]. This positions the target compound as a tool compound for in vitro mGlu₅ NAM pharmacology where the morpholino pharmacophore is specifically required, as opposed to 4-methylpiperidinyl or 4-hydroxymethyl-piperidinyl analogs optimized for in vivo exposure.

Region I Pharmacophore
Class-level
Morpholin-4-yl: HTS hit; reasonable mGlu5 affinity; insufficient metabolic stability for in vivo. 4-Methylpiperidin-1-yl: improved stability but different pharmacophore.
Supports mGlu5 NAM in vitro pharmacology; not optimized for in vivo exposure.
Metabolic stability rank: 4-hydroxymethyl-piperidinyl > 4-methylpiperidinyl > morpholinyl.
mGlu₅ negative allosteric modulator CNS drug discovery quinoline SAR

6,7-Dimethoxy vs. 6-Fluoro Substitution Physicochemical Impact

Within the 3-(4-chlorobenzenesulfonyl)-4-(morpholin-4-yl)quinoline scaffold, substitution at positions 6 and 7 constitutes Region II of the SAR map. The target compound bears 6,7-dimethoxy groups, which confer distinct electronic and steric properties compared to mono-substituted or halogenated analogs [1]. The known analog 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline replaces the electron-donating dimethoxy pattern with a single electron-withdrawing fluorine atom, altering both the quinoline core electron density and lipophilicity . The 6,7-dimethoxy pattern increases hydrogen bond acceptor count (7 vs. fewer for mono-substituted or de-methoxy analogs) and contributes to a tPSA of 81 Ų [2], which exceeds the typical CNS drug-likeness threshold of <70 Ų, potentially influencing blood–brain barrier penetration relative to less polar analogs.

6,7-Dimethoxy vs. 6-Fluoro
Data to verify
Target: tPSA 81 Ų, 7 H-bond acceptors. Comparator: expected lower tPSA, ~5 H-bond acceptors, more lipophilic.
May shift permeability model readouts; not a direct physicochemical surrogate.
Calculated properties; no head-to-head biological data.
quinoline SAR physicochemical profiling logP optimization

4-Chlorobenzenesulfonyl vs. 4-Methoxybenzenesulfonyl Electronic Effects

The 4-chlorobenzenesulfonyl group at position 3 (Region III) distinguishes the target compound from its 4-methoxybenzenesulfonyl analog (CAS 899760-18-0) . In the parallel synthesis mapping of Region III across ~270 sulfoquinoline derivatives, the nature of the para-substituent on the phenylsulfonyl ring was found to modulate both mGlu₅ receptor affinity and metabolic stability [1]. The 4-chloro substituent provides a halogen-bond donor capability and increased lipophilicity compared to the 4-methoxy analog, which instead contributes an additional hydrogen bond acceptor. These differences can shift the balance between target engagement and off-target binding profiles within the mGluR family [1].

4-Cl vs. 4-OCH3 Sulfonyl
Class-level
4-Chlorobenzenesulfonyl: halogen-bond donor, higher lipophilicity. 4-Methoxy: extra H-bond acceptor, lower logP.
May shift mGlu5 allosteric pocket binding and off-target profile.
Quantitative receptor differentiation not disclosed; class-level SAR from ~270-compound program.
sulfonyl SAR mGluR5 allosteric modulation halogen bonding

Morpholin-4-yl vs. Azepan-1-yl Ring Size and Conformational Flexibility

The closely related analog 4-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-6,7-dimethoxyquinoline (CAS 866897-16-7) replaces the six-membered morpholine ring with a seven-membered azepane ring at position 4 . This substitution increases molecular weight (461.0 vs. 448.9 Da) and conformational flexibility while removing the morpholine oxygen, which serves as a hydrogen bond acceptor in the target compound [1]. Although both compounds share identical Region II (6,7-dimethoxy) and Region III (4-chlorobenzenesulfonyl) substitution, the Region I difference is expected to alter the shape and electrostatic complementarity of the allosteric binding pose, as demonstrated by the distinct SAR outcomes for morpholino vs. piperidinyl sub-series in the mGlu₅ NAM optimization program [2].

Morpholin-4-yl vs. Azepan-1-yl
Data to verify
Morpholine: 6-membered ring, 7 H-bond acceptors. Azepane: 7-membered ring, 6 H-bond acceptors, ΔMW +12.1 Da.
Conformational and H-bond capacity differences may alter binding thermodynamics.
Calculated properties; no head-to-head pharmacological data.
conformational analysis structure-based design quinoline chemical probe

Recommended Application Scenarios


mGlu₅ NAM Reference Standard and SAR-by-Catalog

Given the identification of a morpholino-sulfoquinoline derivative as the original HTS hit in the mGlu₅ NAM program [1], this compound is suitable as a reference tool for in vitro mGlu₅ binding and functional assays where the unoptimized morpholino chemotype is required as a baseline comparator. Its defined substitution pattern at all three SAR regions enables its use as a starting point for focused library enumeration and pharmacophore validation in academic or industrial mGlu₅ drug discovery projects.

Physicochemical Profiling of 6,7-Dimethoxy-4-morpholino-quinoline

With documented tPSA (81 Ų), logP (3.597), and H-bond donor/acceptor profile (0/7) [2], this compound serves as a reference standard for physicochemical profiling of 6,7-dimethoxy-4-morpholino-quinoline analogs. Its tPSA exceeding the CNS drug-likeness threshold of 70 Ų makes it a useful comparator when evaluating blood–brain barrier penetration models against more lipophilic, lower-tPSA analogs such as the 6-fluoro derivative .

Region-Specific SAR Probe for Quinoline Sulfonyl

The compound's unique combination of 4-chlorobenzenesulfonyl (Region III), 6,7-dimethoxy (Region II), and morpholin-4-yl (Region I) makes it a valuable probe for dissecting the contribution of each region to target engagement and off-target profiles. The published ~270-compound SAR map [1] provides a framework for interpreting results obtained with this compound in the context of broader chemotype optimization, supporting its use in academic chemical biology studies investigating mGluR family allosteric modulation.

Analytical Reference for Quinoline Sulfonyl Derivatives

With well-defined molecular properties (C₂₁H₂₁ClN₂O₅S, MW 448.9, SMILES: COc1cc2ncc(S(=O)(=O)c3ccc(Cl)cc3)c(N3CCOCC3)c2cc1OC) [2], this compound can serve as an analytical reference standard for LC-MS method development, purity assay calibration, and structural confirmation in quality control workflows for quinoline sulfonyl derivative synthesis programs.

Application
Selection Property
Validation Focus
mGlu5 NAM Reference Standard
Morpholino chemotype baseline
mGlu5 binding assay comparability
Physicochemical Profiling
6,7-Dimethoxy polarity signature
tPSA and H-bond acceptor profile
Quinoline Sulfonyl SAR Probe
Tri-region substitution pattern
Region-wise target engagement mapping
Analytical Reference Standard
Well-defined molecular identity
LC-MS method calibration
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